HLCL-61

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

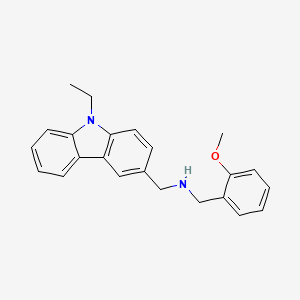

1-(9-ethylcarbazol-3-yl)-N-[(2-methoxyphenyl)methyl]methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O/c1-3-25-21-10-6-5-9-19(21)20-14-17(12-13-22(20)25)15-24-16-18-8-4-7-11-23(18)26-2/h4-14,24H,3,15-16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIOIJUCPVZEPFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)CNCC3=CC=CC=C3OC)C4=CC=CC=C41 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Emergence of Mcl-1 Inhibition in Acute Myeloid Leukemia: A Technical Overview of HLCL-61's Presumed Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood.[1] A key survival mechanism for AML cells is the overexpression of anti-apoptotic proteins, particularly Myeloid Cell Leukemia-1 (Mcl-1). Mcl-1 is a critical factor in the survival of AML cells and leukemia stem cells, and its upregulation is a known mechanism of resistance to conventional chemotherapies and targeted agents like the BCL-2 inhibitor, venetoclax.[2] This technical guide provides an in-depth analysis of the mechanism of action of novel Mcl-1 inhibitors, with a focus on the presumed therapeutic strategy of HLCL-61 in AML. We will explore the core signaling pathways, summarize preclinical data, and detail experimental methodologies relevant to the study of Mcl-1 inhibition.

Introduction to Mcl-1 as a Therapeutic Target in AML

The B-cell lymphoma 2 (BCL-2) family of proteins are central regulators of the intrinsic apoptotic pathway. This family includes pro-apoptotic members (e.g., BAX, BAK) and anti-apoptotic members (e.g., BCL-2, BCL-xL, Mcl-1). In healthy cells, a delicate balance between these factions dictates cell fate. In many cancers, including AML, this balance is skewed towards survival through the overexpression of anti-apoptotic proteins.

Mcl-1 is frequently overexpressed in AML and is essential for the sustained survival of leukemia cells.[2] Its short half-life suggests a dynamic regulation, making it an attractive therapeutic target.[3] The clinical importance of Mcl-1 is underscored by its role in conferring resistance to venetoclax, a highly effective BCL-2 inhibitor. Upregulation of Mcl-1 allows AML cells to evade apoptosis induced by BCL-2 blockade, highlighting the need for potent and specific Mcl-1 inhibitors to overcome this resistance.[2]

The Core Mechanism of Action: Restoring Apoptosis

The primary mechanism of action for Mcl-1 inhibitors like the conceptual this compound is the direct and specific binding to the BH3-binding groove of the Mcl-1 protein. This action competitively displaces pro-apoptotic proteins, primarily BIM, which are sequestered by Mcl-1. Once liberated, these pro-apoptotic effectors can activate BAX and BAK, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation, culminating in apoptosis.

Synergistic Interactions and Overcoming Resistance

A key therapeutic strategy for Mcl-1 inhibitors is their use in combination with other anti-leukemic agents, particularly BCL-2 inhibitors like venetoclax.

Combination with BCL-2 Inhibitors

The co-inhibition of Mcl-1 and BCL-2 has demonstrated strong synergistic effects in preclinical AML models. This is because AML cells often rely on both proteins for survival. While venetoclax liberates pro-apoptotic proteins from BCL-2, Mcl-1 can still sequester them, dampening the apoptotic response. The addition of an Mcl-1 inhibitor prevents this sequestration, leading to a robust, dual-pronged release of pro-apoptotic factors and potent cell killing. This combination is effective even in AML cells with primary or acquired resistance to venetoclax.

Modulation of Other Signaling Pathways

Recent studies have revealed that Mcl-1's role extends beyond apoptosis regulation. It has been shown to influence leukemia cell bioenergetics, including the TCA cycle and glycolysis, as well as cell adhesion and interactions with the bone marrow stroma. Therefore, inhibition of Mcl-1 may also exert anti-leukemic effects by disrupting these crucial metabolic and microenvironmental support systems.

Furthermore, there is evidence of crosstalk with other signaling pathways. For instance, Src kinase inhibition can potentiate the activity of Mcl-1 antagonists by preventing compensatory Mcl-1 upregulation. Mcl-1 antagonists can induce Mcl-1 accumulation, a potential resistance mechanism. Src inhibitors appear to block this by promoting degradative ubiquitination of Mcl-1 and disrupting STAT3-mediated transcription.

Quantitative Data from Preclinical Studies of Mcl-1 Inhibitors

The following tables summarize key quantitative findings from preclinical studies on various Mcl-1 inhibitors, which serve as a proxy for the expected performance of compounds like this compound.

Table 1: In Vitro Efficacy of Mcl-1 Inhibitors in AML Cell Lines

| Compound | Cell Line | Assay | Metric | Value | Reference |

| S63845 | HL-60 | Viability | IC50 | ~100 nM | |

| S63845 | ML-1 | Viability | IC50 | ~200 nM | |

| S63845 + ABT-737 | HL-60 | Synergy | CI | 0.35 - 0.65 | |

| S63845 + ABT-737 | ML-1 | Synergy | CI | 0.08 - 0.42 | |

| AZD5991 | OCI-AML3 | Apoptosis | % Apoptosis | Dose-dependent increase | |

| MIK665 | Primary AML Samples (n=42) | Viability | IC50 | Varies by sample |

Table 2: In Vivo Efficacy of Mcl-1 Inhibitor Combinations in AML Xenograft Models

| Treatment | Model | Metric | Result | Reference |

| AZD5991 + Venetoclax | PDX (Venetoclax-resistant) | Survival | Significantly extended survival | |

| S63845 + Bosutinib (Src Inhibitor) | MV4-11 Xenograft | Survival | Significantly improved survival | |

| S63845 + Bosutinib (Src Inhibitor) | PDX Model | Tumor Burden | Reduced tumor burden |

Detailed Experimental Protocols

Reproducibility and standardization are paramount in drug development research. Below are detailed methodologies for key experiments used to evaluate Mcl-1 inhibitors.

Cell Viability and Apoptosis Assays

-

Objective: To determine the cytotoxic and pro-apoptotic effects of this compound.

-

Protocol:

-

Cell Culture: AML cell lines (e.g., HL-60, ML-1, OCI-AML3) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

-

Treatment: Cells are seeded in 96-well plates and treated with increasing concentrations of this compound, alone or in combination with other agents, for 24, 48, and 72 hours.

-

Viability Assessment (PrestoBlue Assay): PrestoBlue reagent is added to each well and incubated for 1-2 hours. Fluorescence is measured using a plate reader to determine the percentage of viable cells relative to a vehicle-treated control.

-

Apoptosis Assessment (Flow Cytometry): Cells are harvested, washed, and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. The percentage of apoptotic cells (Annexin V positive) is quantified using a flow cytometer.

-

Western Blot Analysis

-

Objective: To confirm target engagement and assess changes in protein expression.

-

Protocol:

-

Protein Extraction: Following treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against Mcl-1, BCL-2, BIM, cleaved caspase-3, and a loading control (e.g., GAPDH).

-

Detection: After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Patient-Derived Xenograft (PDX) Models

-

Objective: To evaluate the in vivo efficacy of this compound in a clinically relevant model.

-

Protocol:

-

Engraftment: Immunocompromised mice (e.g., NSG) are subcutaneously or intravenously injected with primary AML cells from patients. Engraftment is confirmed by monitoring human CD45+ cells in peripheral blood.

-

Treatment: Once engraftment is established, mice are randomized into treatment cohorts (e.g., vehicle, this compound, venetoclax, combination). Drugs are administered according to a predetermined schedule and route.

-

Efficacy Assessment: Tumor burden is monitored by measuring circulating human CD45+ cells. Survival is tracked as a primary endpoint. At the end of the study, bone marrow and spleen can be harvested to assess leukemic infiltration.

-

Conclusion

The inhibition of Mcl-1 represents a highly promising therapeutic strategy for AML, particularly for patients who are resistant to existing therapies. The presumed mechanism of action of this compound, centered on the direct inhibition of Mcl-1 and the restoration of apoptosis, addresses a critical survival pathway in leukemia cells. Preclinical data from analogous Mcl-1 inhibitors strongly support the potential for both single-agent activity and powerful synergy with other targeted agents like venetoclax. The continued development and clinical investigation of potent, specific Mcl-1 inhibitors are poised to provide a significant advancement in the treatment landscape for Acute Myeloid Leukemia.

References

- 1. Leukemia - Wikipedia [en.wikipedia.org]

- 2. Targeting MCL-1 dysregulates cell metabolism and leukemia-stroma interactions and re-sensitizes acute myeloid leukemia to BCL-2 inhibition | Haematologica [haematologica.org]

- 3. Src inhibition potentiates MCL-1 antagonist activity in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

The Epigenetic Regulatory Role of HLCL-61: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of HLCL-61, a first-in-class, potent, and selective small-molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). This document is intended for researchers, scientists, and drug development professionals interested in the epigenetic regulation of cancer, with a particular focus on Acute Myeloid Leukemia (AML).

Executive Summary

This compound is an investigational compound that targets the epigenetic machinery of cancer cells. As a selective inhibitor of PRMT5, this compound modulates gene expression by altering histone methylation patterns, leading to anti-leukemic effects. This guide details the mechanism of action of this compound, presents key quantitative data from preclinical studies, outlines relevant experimental protocols, and provides visual representations of its signaling pathway and experimental workflows.

Introduction to this compound and its Target: PRMT5

Protein Arginine Methyltransferase 5 (PRMT5) is a type II arginine methyltransferase that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a critical role in various cellular processes, including transcriptional regulation, RNA splicing, and signal transduction. In the context of epigenetics, PRMT5-mediated symmetric dimethylation of histone H3 at arginine 8 (H3R8me2s) and histone H4 at arginine 3 (H4R3me2s) is generally associated with transcriptional repression.

Dysregulation of PRMT5 activity has been implicated in the pathogenesis of several cancers, including AML. In AML, elevated PRMT5 expression and activity contribute to the suppression of tumor suppressor genes and the activation of oncogenic pathways, thereby promoting leukemia cell proliferation and survival.

This compound emerges as a key tool to counteract these effects. It is a selective inhibitor of PRMT5, demonstrating a potent ability to disrupt its methyltransferase activity.

Mechanism of Action of this compound in Epigenetic Regulation

This compound exerts its anti-leukemic effects through a precise and targeted mechanism of action that reverses the epigenetic silencing mediated by PRMT5. The primary steps are as follows:

-

Inhibition of PRMT5: this compound directly binds to and inhibits the enzymatic activity of PRMT5. This leads to a significant reduction in the global levels of symmetric arginine dimethylation on histones H3 and H4.

-

Upregulation of miR-29b: The inhibition of PRMT5-mediated histone methylation leads to the reactivation of the microRNA miR-29b. In AML cells, PRMT5 is known to silence the expression of miR-29b.

-

Downregulation of Sp1 and FLT3: miR-29b is a known negative regulator of the transcription factor Sp1 and the FMS-like tyrosine kinase 3 (FLT3). By increasing miR-29b levels, this compound indirectly leads to the suppression of both Sp1 and FLT3, which are critical for the proliferation and survival of AML cells.

This signaling cascade ultimately results in the induction of apoptosis and differentiation of AML cells, demonstrating the potent anti-cancer properties of this compound.

Caption: Signaling pathway of this compound in AML.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical studies in AML cell lines and patient-derived samples.

| Cell Line/Sample | Type | IC50 (µM) |

| MV4-11 | AML Cell Line | 14.12 |

| THP-1 | AML Cell Line | 16.74 |

| FLT3-WT Primary Blasts | Patient-Derived AML | 6.3 |

| FLT3-ITD Primary Blasts | Patient-Derived AML | 8.72 |

Table 1: In Vitro Cytotoxicity of this compound in AML.

| Parameter | Observation |

| Histone H3/H4 Symmetric Dimethylation | Effective inhibition starting at 12 hours |

| Clonogenic Activity (Colony Formation) | >2.2-fold decrease at 100 nM |

| Myeloid Differentiation (CD11b expression) | Dose-dependent increase |

| FLT3 Activity (in THP-1 reporter cells) | 4-fold decrease |

Table 2: Cellular Effects of this compound in AML Models.

Detailed Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the function of this compound.

PRMT5 Enzymatic Activity Assay

This assay is designed to measure the in vitro activity of PRMT5 and the inhibitory effect of compounds like this compound.

Principle: The assay quantifies the transfer of a methyl group from a donor (S-adenosyl-L-methionine, SAM) to a histone-derived peptide substrate by PRMT5. The resulting methylated peptide is then detected.

Materials:

-

Recombinant human PRMT5/MEP50 complex

-

Histone H4 peptide (1-21) substrate

-

S-adenosyl-L-[methyl-³H]methionine (³H-SAM)

-

This compound (or other inhibitors)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM NaCl, 1 mM EDTA, 1 mM DTT)

-

Scintillation fluid and counter

Procedure:

-

Prepare a reaction mixture containing assay buffer, PRMT5/MEP50, and the histone H4 peptide substrate.

-

Add varying concentrations of this compound or a vehicle control (e.g., DMSO) to the reaction mixture and incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding ³H-SAM.

-

Incubate the reaction at 30°C for 1 hour.

-

Stop the reaction by adding trichloroacetic acid (TCA).

-

Spot the reaction mixture onto a filter paper and wash with TCA to remove unincorporated ³H-SAM.

-

Measure the radioactivity on the filter paper using a scintillation counter.

-

Calculate the percentage of inhibition relative to the vehicle control.

Caption: Workflow for a PRMT5 enzymatic activity assay.

Chromatin Immunoprecipitation (ChIP) Assay

This protocol is used to assess the levels of specific histone modifications, such as symmetric arginine dimethylation, at specific genomic loci in cells treated with this compound.

Principle: Cells are treated with a cross-linking agent to fix protein-DNA interactions. The chromatin is then sheared, and an antibody specific to the histone modification of interest is used to immunoprecipitate the chromatin-protein complexes. The associated DNA is then purified and quantified by qPCR or sequenced (ChIP-seq).

Materials:

-

AML cells treated with this compound or vehicle

-

Formaldehyde (for cross-linking)

-

Glycine (to quench cross-linking)

-

Cell lysis buffer

-

Nuclear lysis buffer

-

Sonicator

-

Antibody against symmetric dimethylarginine (e.g., anti-SDMA)

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

RNase A and Proteinase K

-

DNA purification kit

-

qPCR primers for target gene promoters

Procedure:

-

Cross-link proteins to DNA in treated cells using formaldehyde.

-

Lyse the cells and nuclei to release chromatin.

-

Shear the chromatin to fragments of 200-500 bp using sonication.

-

Incubate the sheared chromatin with an antibody specific for the histone modification of interest overnight at 4°C.

-

Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.

-

Wash the beads to remove non-specific binding.

-

Elute the chromatin complexes from the beads.

-

Reverse the cross-links and digest RNA and protein.

-

Purify the immunoprecipitated DNA.

-

Quantify the enrichment of specific DNA sequences using qPCR.

Caption: Workflow for a Chromatin Immunoprecipitation (ChIP) assay.

Conclusion and Future Directions

This compound represents a promising therapeutic agent for the treatment of AML by targeting the epigenetic regulator PRMT5. Its well-defined mechanism of action, involving the derepression of miR-29b and subsequent downregulation of key oncogenic drivers, provides a strong rationale for its continued development. Further research should focus on in vivo efficacy studies, pharmacokinetic and pharmacodynamic profiling, and the identification of potential synergistic combinations with other anti-cancer agents. The detailed methodologies and data presented in this guide are intended to facilitate and inspire further investigation into the therapeutic potential of this compound and other PRMT5 inhibitors.

HLCL-61: A Technical Guide to a Selective PRMT5 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a significant therapeutic target in oncology due to its critical role in various cellular processes, including transcriptional regulation, RNA splicing, and signal transduction.[1][2] PRMT5 is the primary enzyme responsible for symmetric dimethylation of arginine (sDMA) residues on both histone and non-histone proteins.[3] Its dysregulation is linked to the progression of numerous cancers, including acute myeloid leukemia (AML) and lymphoma.[1][4] HLCL-61 is a first-in-class, potent, and selective small-molecule inhibitor of PRMT5. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, quantitative potency, selectivity, and its effects on cellular pathways. It also includes detailed experimental protocols for key assays relevant to its characterization.

Introduction to PRMT5 and this compound

The Protein Arginine Methyltransferase (PRMT) family comprises enzymes that catalyze the transfer of methyl groups to arginine residues on protein substrates. PRMT5 is the major type II enzyme, specifically catalyzing the formation of symmetric dimethylarginine (sDMA). This post-translational modification is a key regulatory mark. PRMT5 methylates a variety of substrates, including histones (e.g., H3R8, H4R3) and non-histone proteins involved in essential cellular functions like the spliceosome. Upregulation of PRMT5 is observed in many malignancies, such as lymphoma, breast cancer, and lung cancer, making it a promising target for therapeutic intervention.

This compound was developed as a potent and specific inhibitor to probe the function of PRMT5 and explore its therapeutic potential. It serves as a critical tool for studying the downstream consequences of PRMT5 inhibition in cancer biology.

Mechanism of Action

This compound exerts its biological effects by directly inhibiting the enzymatic activity of PRMT5. This inhibition prevents the transfer of methyl groups from the cofactor S-adenosylmethionine (SAM) to arginine residues on PRMT5 substrates.

In the context of Acute Myeloid Leukemia (AML), the mechanism has been further elucidated. Inhibition of PRMT5 by this compound leads to a significant increase in the expression of microRNA-29b (miR-29b). This upregulation of miR-29b subsequently suppresses the expression of its downstream targets, the transcription factor Sp1 and the receptor tyrosine kinase FLT3, both of which are implicated in leukemogenesis. This cascade ultimately results in potent antileukemic activity.

The primary biochemical consequence of this compound treatment is a time- and dose-dependent reduction in the global levels of symmetric arginine dimethylation on histones H3 and H4. This effect has been observed to begin as early as 12 hours post-treatment and is sustained for at least 48 hours.

Quantitative Data & Selectivity

Potency in Cellular Assays

This compound demonstrates potent, dose-dependent anti-proliferative activity across various AML cell lines and primary patient blasts. The half-maximal inhibitory concentration (IC50) values highlight its efficacy.

| Cell Line / Sample | Genotype | IC50 (µM) | Citation |

| MV4-11 | AML | 14.12 | |

| THP-1 | AML | 16.74 | |

| Primary Blasts | FLT3-WT | 6.3 | |

| Primary Blasts | FLT3-ITD | 8.72 |

Selectivity Profile

The specificity of a chemical probe is paramount for its utility in target validation. Studies have shown that this compound is highly selective for PRMT5. It displayed no significant inhibitory activity when tested against other arginine methyltransferases, including the Type I enzymes PRMT1 and PRMT4, and other Type II family members. This high degree of selectivity confirms that the observed biological effects are due to on-target inhibition of PRMT5.

Cellular and Biological Effects

-

Inhibition of Histone Methylation: Treatment with this compound effectively reduces symmetric dimethylation of arginine on histones H3 and H4 in AML samples.

-

Reduction of Cell Viability: The compound leads to a dose-dependent decrease in the viability of AML cell lines and primary blasts.

-

Induction of Differentiation: In addition to inhibiting proliferation, this compound induces cellular differentiation in AML cells, as evidenced by a dose-dependent increase in the expression of the myeloid differentiation marker CD11b.

Experimental Protocols

The characterization of a PRMT5 inhibitor like this compound involves a series of biochemical and cell-based assays.

PRMT5 In Vitro Enzymatic Assay

This protocol is designed to measure the direct inhibitory effect of this compound on PRMT5 enzymatic activity. It is based on the principles of homogeneous assays that detect the product of the methylation reaction.

-

Reagent Preparation:

-

Assay Buffer: 20 mM Tris-HCl (pH 8.0), 1 mM DTT, 0.01% Triton X-100.

-

Enzyme: Recombinant human PRMT5/MEP50 complex.

-

Substrate: Biotinylated histone H4 peptide (or other suitable substrate).

-

Cofactor: S-adenosylmethionine (SAM).

-

Inhibitor: this compound dissolved in DMSO, with serial dilutions prepared.

-

Detection Reagents: SAH-detection kit (e.g., AptaFluor) or AlphaLISA beads with anti-sDMA antibody.

-

-

Assay Procedure:

-

Add 5 µL of assay buffer containing the PRMT5/MEP50 enzyme to each well of a 384-well plate.

-

Add 2.5 µL of this compound at various concentrations (or DMSO for control).

-

Incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding 2.5 µL of a substrate/SAM mixture. A typical final concentration is 5 µM for both.

-

Incubate the reaction for 90 minutes at 30°C.

-

Stop the reaction by adding 5 µL of the appropriate stop reagent (e.g., containing EDTA or specific detection components).

-

Add detection reagents as per the manufacturer's protocol (e.g., SAH detection mix or antibody/acceptor beads).

-

Incubate for 60 minutes at room temperature, protected from light.

-

Read the signal (e.g., TR-FRET or Alpha-counts) on a compatible plate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition for each this compound concentration relative to DMSO controls.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cell Viability (MTT) Assay

This colorimetric assay measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity following treatment with this compound.

-

Cell Plating:

-

Harvest cells (e.g., MV4-11, THP-1) and perform a cell count using a hemocytometer or automated cell counter.

-

Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 0.5-1.0 x 10^5 cells/mL for leukemic cells) in a final volume of 100 µL per well.

-

Incubate the plate overnight at 37°C in a 5% CO2 incubator.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium.

-

Add the desired final concentrations of this compound to the appropriate wells. Include wells with vehicle (DMSO) as a negative control and wells with medium only for background control.

-

Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

-

Add 10 µL of the MTT stock solution to each well.

-

Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization and Measurement:

-

Add 100-150 µL of MTT solvent (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Mix thoroughly by gentle shaking or pipetting to ensure complete solubilization.

-

Measure the absorbance at a wavelength of 570 nm (with a reference wavelength of ~630 nm) using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance from all readings.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

-

Plot the percent viability against the logarithm of this compound concentration and determine the IC50 value.

-

Western Blot for Histone Methylation

This protocol is used to detect changes in the levels of symmetric dimethylation on histones (a direct pharmacodynamic marker of PRMT5 inhibition) and other target proteins.

-

Cell Lysis and Protein Quantification:

-

Treat cells with this compound for the desired time (e.g., 12, 24, 48 hours).

-

Harvest cells and wash with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).

-

Incubate the membrane with a primary antibody specific for the target of interest (e.g., anti-sDMA H3R8, anti-sDMA H4R3, anti-PRMT5) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Re-probe the membrane with an antibody for a loading control (e.g., β-actin, GAPDH, or total Histone H3) to ensure equal protein loading across lanes.

-

Quantify band intensities using densitometry software.

-

Conclusion

This compound is a valuable chemical tool for investigating the biological roles of PRMT5. As a potent and highly selective inhibitor, it has demonstrated significant anti-leukemic activity in preclinical models by modulating the PRMT5-miR-29b-FLT3 signaling axis. The data summarized herein provides a foundational guide for researchers utilizing this compound to further explore PRMT5 biology and its potential as a therapeutic target in oncology and other diseases. While no in vivo data has been reported, the strong in vitro rationale supports further investigation.

References

An In-depth Technical Guide on the PRMT5-miR-29b-FLT3 Pathway and the Therapeutic Potential of HLCL-61

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the protein arginine methyltransferase 5 (PRMT5)-microRNA-29b (miR-29b)-FMS-like tyrosine kinase 3 (FLT3) signaling pathway, a critical axis in the pathogenesis of Acute Myeloid Leukemia (AML). We delve into the molecular mechanisms underpinning this pathway, with a particular focus on the role of the first-in-class PRMT5 inhibitor, HLCL-61. This document details the preclinical antileukemic activity of this compound, presenting key quantitative data on its efficacy in AML cell lines and primary patient samples. Furthermore, we provide detailed experimental protocols for the key assays used to investigate this pathway and include mandatory visualizations of the signaling cascade and experimental workflows using the DOT language for Graphviz.

Introduction: The PRMT5-miR-29b-FLT3 Axis in Acute Myeloid Leukemia

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood.[1] Genetic mutations play a crucial role in the development and progression of AML, with FMS-like tyrosine kinase 3 (FLT3) mutations being among the most common, occurring in approximately 30% of AML patients and correlating with a poor prognosis.[2][3]

Recent research has uncovered a novel regulatory pathway involving Protein Arginine Methyltransferase 5 (PRMT5), the tumor-suppressing microRNA-29b (miR-29b), and the proto-oncogene FLT3.[2][4] PRMT5, a type II arginine methyltransferase, is often overexpressed in AML and contributes to leukemogenesis. One of its key mechanisms of action is the epigenetic silencing of tumor suppressor genes.

This guide will explore the intricate interplay within the PRMT5-miR-29b-FLT3 pathway and the therapeutic potential of its targeted inhibition by this compound.

The Molecular Signaling Pathway

The PRMT5-miR-29b-FLT3 pathway is a critical signaling cascade that promotes leukemic cell survival and proliferation in AML.

-

PRMT5-mediated Repression of miR-29b: In AML cells, PRMT5 is part of a transcription repressor complex that includes the transcription factor Sp1. This complex binds to the promoter region of the MIR29B gene, leading to the symmetric dimethylation of histone H4 at arginine 3 (H4R3me2s). This epigenetic modification results in the transcriptional silencing of miR-29b.

-

miR-29b as a Tumor Suppressor: miR-29b functions as a tumor suppressor in AML by inducing apoptosis and inhibiting cell proliferation. It achieves this by targeting multiple pro-oncogenic mRNAs for degradation or translational repression. A key target of miR-29b is the transcription factor Sp1, creating a negative feedback loop.

-

Sp1-mediated Activation of FLT3: With the PRMT5-mediated suppression of miR-29b, Sp1 expression is elevated. Sp1, in turn, binds to the promoter of the FLT3 gene, driving its transcription.

-

FLT3 Signaling: The resulting overexpression of the FLT3 receptor tyrosine kinase, particularly in its mutated, constitutively active form (FLT3-ITD), leads to the activation of downstream pro-survival and proliferative signaling pathways, such as the STAT5, RAS/MAPK, and PI3K/AKT pathways, ultimately contributing to the malignant phenotype of AML.

Signaling Pathway Diagram

Caption: The PRMT5-miR-29b-FLT3 signaling pathway in AML.

This compound: A First-in-Class PRMT5 Inhibitor

This compound is a potent and selective small-molecule inhibitor of PRMT5. By targeting the enzymatic activity of PRMT5, this compound effectively disrupts the oncogenic signaling of the PRMT5-miR-29b-FLT3 pathway, demonstrating significant antileukemic activity in preclinical models of AML.

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of PRMT5's methyltransferase activity. This leads to a cascade of downstream effects:

-

Reactivation of miR-29b Expression: Inhibition of PRMT5 by this compound prevents the methylation of H4R3 at the MIR29B gene promoter, leading to the re-expression of miR-29b.

-

Suppression of Sp1: The restored levels of miR-29b then target and suppress the expression of the Sp1 transcription factor.

-

Downregulation of FLT3: The reduction in Sp1 levels leads to decreased transcriptional activation of the FLT3 gene, resulting in lower FLT3 mRNA and protein levels.

-

Antileukemic Effects: The culmination of these effects is a reduction in leukemic cell viability, decreased clonogenic activity, and the induction of apoptosis and myeloid differentiation.

Quantitative Data on this compound Efficacy

The preclinical efficacy of this compound has been evaluated in various AML cell lines and primary patient samples. The following tables summarize the key quantitative findings.

Table 1: IC50 Values of this compound in AML Cell Lines and Primary Blasts (48h treatment)

| Cell Type | IC50 Range (µM) |

| AML Cell Lines (MV4-11, THP-1) | 7.21 - 21.46 |

| Primary AML Patient Blasts | 3.98 - 8.72 |

| Data sourced from Tarighat et al., Leukemia (2016) as cited in a product data sheet. |

Table 2: Effect of miR-29b Restoration on FLT3 Expression

| Cell Line | Treatment | Fold Change in mature miR-29b | Fold Decrease in FLT3 Protein |

| Kasumi-1 | Tf-NP-miR-29b | ~420 | 3.4 |

| MV4-11 | Tf-NP-miR-29b | ~220 | 2.0 |

| Patient Blasts | Tf-NP-miR-29b | ~1000 (average) | 1.5 (average) |

| Data from a study using transferrin-conjugated nanoparticles to deliver miR-29b mimics, demonstrating the direct effect of miR-29b on FLT3 expression. |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments used to investigate the PRMT5-miR-29b-FLT3 pathway and the effects of this compound.

Experimental Workflow Diagram

References

- 1. researchgate.net [researchgate.net]

- 2. The dual epigenetic role of PRMT5 in acute myeloid leukemia: gene activation and repression via histone arginine methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The dual epigenetic role of PRMT5 in acute myeloid leukemia: gene activation and repression via histone arginine methylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The PRMT5 Inhibitor HLCL-61: A Technical Guide to its Research Applications in Acute Myeloid Leukemia

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the research applications of CAS number 1158279-20-9, chemically known as HLCL-61 hydrochloride. This compound is a potent and selective first-in-class small-molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), an enzyme implicated in the pathogenesis of various malignancies, including Acute Myeloid Leukemia (AML). This document details the mechanism of action of this compound, its effects on key signaling pathways in AML, and provides detailed protocols for relevant in vitro and in vivo experimental studies. Quantitative data from published research is summarized, and logical workflows are visualized to facilitate a deeper understanding of this compound's preclinical utility.

Introduction to this compound (CAS 1158279-20-9)

This compound hydrochloride is a small molecule inhibitor targeting PRMT5, a type II protein arginine methyltransferase that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][2] Dysregulation of PRMT5 activity has been linked to the development and progression of several cancers, making it an attractive therapeutic target.[2] In the context of Acute Myeloid Leukemia (AML), PRMT5 has been shown to play a crucial role in leukemogenesis, promoting cancer cell growth and survival.[1] this compound has emerged as a valuable research tool for investigating the therapeutic potential of PRMT5 inhibition in AML.[1]

Physicochemical Properties of this compound Hydrochloride

| Property | Value | Source |

| CAS Number | 1158279-20-9 | |

| Molecular Formula | C₂₃H₂₅ClN₂O | |

| Molecular Weight | 380.91 g/mol | |

| Appearance | White to off-white solid | Generic |

| Solubility | Soluble in DMSO | Generic |

Mechanism of Action and Signaling Pathway

This compound exerts its anti-leukemic effects by selectively inhibiting the enzymatic activity of PRMT5. In AML cells, PRMT5 is a key component of a transcriptional repressor complex that includes the transcription factor Sp1. This complex silences the expression of microRNA-29b (miR-29b) through the symmetric dimethylation of histone H4 at arginine 3 (H4R3me2s).

The downregulation of miR-29b, a known tumor suppressor in AML, leads to the increased expression of its targets, including Sp1 itself, creating a positive feedback loop that promotes leukemic cell proliferation. Furthermore, the PRMT5-Sp1 axis also enhances the transcription of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase frequently overexpressed or mutated in AML and associated with poor prognosis.

By inhibiting PRMT5, this compound disrupts this oncogenic signaling network. The inhibition of PRMT5's methyltransferase activity leads to a decrease in H4R3me2s, resulting in the re-expression of miR-29b. Increased levels of miR-29b subsequently suppress the expression of Sp1 and FLT3, leading to decreased AML cell growth, induction of differentiation, and apoptosis.

In Vitro Research Applications and Experimental Protocols

Quantitative Analysis of Anti-leukemic Activity

This compound has demonstrated potent dose-dependent anti-proliferative activity against various AML cell lines and primary patient-derived blasts.

Table 1: IC₅₀ Values of this compound in AML Cell Lines and Primary Blasts

| Cell Type | IC₅₀ (µM) | Incubation Time |

| MV4-11 | 14.12 | 72 hours |

| THP-1 | 16.74 | 72 hours |

| FLT3-WT Primary Blasts | 6.3 | 72 hours |

| FLT3-ITD Primary Blasts | 8.72 | 72 hours |

| Data sourced from InvivoChem |

Detailed Experimental Protocols

This protocol is adapted from standard MTS assay procedures to determine the cytotoxic effects of this compound on AML cells.

Materials:

-

AML cell lines (e.g., MV4-11, THP-1) or primary AML blasts

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

96-well cell culture plates

-

This compound hydrochloride (stock solution in DMSO)

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Microplate reader

Procedure:

-

Seed AML cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. For primary blasts, a higher density may be required.

-

Prepare serial dilutions of this compound in culture medium from a concentrated DMSO stock. Ensure the final DMSO concentration in all wells, including the vehicle control, is less than 0.1%.

-

Add 100 µL of the this compound dilutions or vehicle control to the respective wells.

-

Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.

-

Add 20 µL of MTS reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C, protected from light.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control cells.

This protocol outlines the detection of symmetric dimethylation of histone H3 (H3R8me2s) and H4 (H4R3me2s) following this compound treatment.

Materials:

-

AML cells treated with this compound or vehicle control

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-H3R8me2s, anti-H4R3me2s, anti-total H3, anti-total H4, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Lyse the treated and control cells with RIPA buffer and determine protein concentration using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify band intensities and normalize to the respective total histone and loading controls.

This protocol describes the quantification of miR-29b expression levels in this compound-treated AML cells.

Materials:

-

AML cells treated with this compound or vehicle control

-

miRNA extraction kit

-

TaqMan MicroRNA Reverse Transcription Kit

-

TaqMan MicroRNA Assay for hsa-mir-29b

-

TaqMan Universal PCR Master Mix

-

Real-time PCR system

Procedure:

-

Extract total RNA, including small RNAs, from treated and control cells using a miRNA extraction kit.

-

Perform reverse transcription of the extracted RNA using the TaqMan MicroRNA Reverse Transcription Kit and the specific stem-loop RT primer for hsa-mir-29b.

-

Set up the real-time PCR reaction using the TaqMan Universal PCR Master Mix, the cDNA from the reverse transcription reaction, and the TaqMan MicroRNA Assay for hsa-mir-29b.

-

Run the reaction on a real-time PCR system using the appropriate cycling conditions.

-

Analyze the data using the comparative CT (ΔΔCT) method, normalizing the expression of miR-29b to a suitable endogenous control (e.g., RNU6B).

In Vivo Research Applications

Preclinical in vivo studies have demonstrated the anti-leukemic efficacy of PRMT5 inhibitors in mouse models of AML. While specific in vivo data for this compound is emerging, studies with other PRMT5 inhibitors in MLL-rearranged AML mouse models have shown significant anti-tumoral activity. In a xenograft model using THP-1 cells overexpressing PRMT5, increased PRMT5 activity was associated with enhanced leukemia growth and shorter survival, supporting the rationale for PRMT5 inhibition in vivo.

AML Xenograft Mouse Model Protocol (General Framework)

This protocol provides a general framework for evaluating the in vivo efficacy of this compound in an AML xenograft mouse model.

Materials:

-

Immunocompromised mice (e.g., NSG mice)

-

AML cell line (e.g., MV4-11 or THP-1, potentially luciferase-labeled for in vivo imaging)

-

This compound hydrochloride

-

Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)

-

Calipers for tumor measurement

-

In vivo imaging system (if using luciferase-labeled cells)

Procedure:

-

Engraft immunodeficient mice with a human AML cell line via tail vein injection or subcutaneous injection.

-

Monitor for signs of leukemia development, such as weight loss, hind limb paralysis, or palpable tumors.

-

Once the disease is established, randomize the mice into treatment and control groups.

-

Administer this compound or vehicle control to the respective groups via an appropriate route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule.

-

Monitor tumor growth by caliper measurements (for subcutaneous tumors) or bioluminescence imaging (for disseminated disease).

-

Monitor animal health and body weight regularly.

-

At the end of the study, or when humane endpoints are reached, euthanize the mice and collect tissues (e.g., bone marrow, spleen, tumor) for further analysis (e.g., Western blot, immunohistochemistry).

-

Analyze the data to determine the effect of this compound on tumor growth, survival, and relevant biomarkers.

Conclusion

This compound hydrochloride is a valuable research tool for investigating the role of PRMT5 in AML and for the preclinical evaluation of PRMT5 inhibition as a therapeutic strategy. Its well-defined mechanism of action, involving the derepression of the tumor suppressor miR-29b and subsequent downregulation of key oncogenic factors like Sp1 and FLT3, provides a strong rationale for its use in AML research. The experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers to design and execute studies aimed at further elucidating the therapeutic potential of targeting PRMT5 in acute myeloid leukemia. Further investigations into the in vivo efficacy, pharmacokinetics, and pharmacodynamics of this compound are warranted to advance its potential clinical translation.

References

The Impact of HLCL-61 on Gene Expression: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms and gene expression changes induced by HLCL-61, a first-in-class, potent, and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). The information presented herein is intended to support further research and drug development efforts targeting PRMT5 in hematological malignancies, particularly Acute Myeloid Leukemia (AML).

Core Mechanism of Action

This compound exerts its biological effects through the specific inhibition of PRMT5, a key enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][2][3][4] This inhibition leads to a cascade of downstream events that ultimately impact gene expression and cellular fate. In the context of AML, this compound has been shown to induce anti-leukemic activity.[2]

The primary mechanism involves the epigenetic regulation of microRNA-29b (miR-29b). PRMT5, in complex with Sp1, acts as a transcriptional repressor of miR-29b by dimethylating histone H4 at arginine 3 (H4R3me2s) in the miR-29b promoter region. By inhibiting PRMT5, this compound alleviates this repression, leading to a significant increase in miR-29b expression.

Elevated levels of miR-29b, a known tumor suppressor, then post-transcriptionally silence the expression of key oncogenes, including Sp1 and FMS-like tyrosine kinase 3 (FLT3), by binding to their respective messenger RNAs (mRNAs). This disruption of the PRMT5-miR-29b-Sp1/FLT3 axis is a central component of this compound's anti-leukemic activity.

Quantitative Data Summary

The following tables summarize the available quantitative data regarding the biological activity of this compound.

Table 1: In Vitro Cytotoxicity of this compound in AML Cell Lines

| Cell Line | Genotype | IC50 (µM) | Treatment Duration |

| MV4-11 | FLT3-ITD | 14.12 | 24-72 hours |

| THP-1 | FLT3-WT | 16.74 | 24-72 hours |

| Primary FLT3-WT blasts | FLT3-WT | 6.3 | 24-72 hours |

| Primary FLT3-ITD blasts | FLT3-ITD | 8.72 | 24-72 hours |

Data sourced from multiple studies.

Table 2: Summary of this compound's Effect on Gene and Protein Expression

| Target | Molecule Type | Effect of this compound Treatment | Method of Detection |

| PRMT5 | Protein | Inhibition of methyltransferase activity | In vitro enzyme assay |

| Histone H3 (symmetric dimethylation) | Protein | Decreased | Western Blot |

| Histone H4 (symmetric dimethylation) | Protein | Decreased | Western Blot |

| miR-29b | microRNA | Increased expression | Not specified |

| Sp1 | Protein | Decreased expression | Not specified |

| FLT3 | Protein | Decreased expression | Not specified |

| CD11b | Protein | Increased expression (in THP-1 cells) | Not specified |

This table represents the qualitative effects observed in published literature.

Key Signaling Pathway and Experimental Workflow

The following diagrams illustrate the core signaling pathway affected by this compound and a typical experimental workflow for its characterization.

Caption: The PRMT5-miR-29b-FLT3 signaling pathway modulated by this compound.

Caption: A generalized experimental workflow to assess this compound's effects.

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to characterize the effects of this compound. These should be optimized for specific cell lines and laboratory conditions.

Western Blotting for Protein Expression and Histone Methylation

Objective: To determine the levels of specific proteins (e.g., Sp1, FLT3) and the status of histone arginine methylation following this compound treatment.

Materials:

-

AML cells

-

This compound

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific for target proteins and histone marks)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Culture and Treatment: Seed AML cells at an appropriate density and treat with various concentrations of this compound or vehicle control for the desired time points.

-

Cell Lysis: Harvest cells, wash with ice-cold PBS, and lyse with RIPA buffer on ice for 30 minutes.

-

Protein Quantification: Centrifuge lysates to pellet debris and determine the protein concentration of the supernatant using a BCA assay.

-

Sample Preparation: Normalize protein concentrations and prepare lysates with Laemmli sample buffer. Boil samples at 95°C for 5-10 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis. Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Apply a chemiluminescent substrate and visualize the protein bands using an imaging system.

Chromatin Immunoprecipitation (ChIP) for Histone Modifications

Objective: To determine the enrichment of specific histone modifications (e.g., H4R3me2s) at target gene promoters (e.g., miR-29b).

Materials:

-

AML cells

-

This compound

-

Formaldehyde (for cross-linking)

-

Glycine (to quench cross-linking)

-

Cell lysis and nuclear lysis buffers

-

Sonicator

-

ChIP-grade antibodies

-

Protein A/G magnetic beads

-

Wash buffers (low salt, high salt, LiCl)

-

Elution buffer

-

Proteinase K

-

RNase A

-

DNA purification kit

-

qPCR reagents

Protocol:

-

Cross-linking: Treat cultured AML cells with formaldehyde to cross-link proteins to DNA. Quench the reaction with glycine.

-

Cell Lysis and Sonication: Lyse the cells to release nuclei, then lyse the nuclei. Shear the chromatin into 200-1000 bp fragments using sonication.

-

Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the chromatin with a specific ChIP-grade antibody overnight at 4°C.

-

Immune Complex Capture: Add protein A/G beads to capture the antibody-chromatin complexes.

-

Washing: Wash the bead-bound complexes sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C with the addition of NaCl.

-

DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using a spin column or phenol-chloroform extraction.

-

Analysis: Quantify the enrichment of the target DNA sequence using quantitative PCR (qPCR) with primers specific for the promoter of interest.

Conclusion and Future Directions

This compound represents a promising therapeutic agent for AML by targeting the PRMT5-mediated epigenetic silencing of the tumor suppressor miR-29b. The subsequent downregulation of Sp1 and FLT3 provides a clear mechanistic rationale for its anti-leukemic effects.

For future research, a comprehensive, quantitative analysis of genome-wide gene expression changes upon this compound treatment using techniques such as RNA-sequencing would provide a more complete understanding of its biological effects. Furthermore, detailed proteomic and methyl-proteomic studies would elucidate the full spectrum of this compound's impact on cellular signaling and function. Continued investigation into the in vivo efficacy and safety of this compound and next-generation PRMT5 inhibitors is warranted for their clinical translation.

References

- 1. The dual epigenetic role of PRMT5 in acute myeloid leukemia: gene activation and repression via histone arginine methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. origene.com [origene.com]

- 3. An Optimized Chromatin Immunoprecipitation Protocol for Quantification of Protein-DNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. antibodiesinc.com [antibodiesinc.com]

Preliminary Studies of HLCL-61 in Leukemia Models: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preclinical data available for HLCL-61, a first-in-class small-molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), in various leukemia models. The document outlines the compound's mechanism of action, summarizes its anti-leukemic activity, and provides detailed experimental protocols for key studies.

Core Findings: this compound Demonstrates Potent Anti-Leukemic Activity In Vitro

This compound has shown significant efficacy in reducing cell viability across multiple acute myeloid leukemia (AML) cell lines and primary patient blasts. The compound's potency, as measured by the half-maximal inhibitory concentration (IC50), is summarized in the table below.

| Cell Line/Patient Sample | Leukemia Subtype | Treatment Duration (hours) | IC50 (µM) |

| MV4-11 | FLT3-ITD AML | 24-72 | 14.12 |

| THP-1 | FLT3-WT AML | 24-72 | 16.74 |

| Primary FLT3-WT Blasts | FLT3-WT AML | 24-72 | 6.3 |

| Primary FLT3-ITD Blasts | FLT3-ITD AML | 24-72 | 8.72 |

Mechanism of Action: Targeting the PRMT5-miR-29b-FLT3 Axis

This compound exerts its anti-leukemic effects by inhibiting PRMT5, a crucial enzyme in cancer pathogenesis. Inhibition of PRMT5 by this compound leads to a cascade of downstream events culminating in the suppression of leukemia cell growth and survival.

Caption: Mechanism of action of this compound in leukemia cells.

The inhibition of PRMT5 by this compound leads to a decrease in the symmetric dimethylation of histone H4 at arginine 3 (H4R3me2s). This epigenetic modification is responsible for silencing the expression of the tumor suppressor microRNA, miR-29b.[1][2] Consequently, this compound treatment results in an increased expression of miR-29b.[1][2]

Elevated levels of miR-29b then lead to the suppression of its downstream target, the transcription factor Sp1.[1] The reduction in Sp1 protein levels subsequently causes a downregulation of FMS-like tyrosine kinase 3 (FLT3) expression, a key driver of leukemogenesis in many AML cases. This ultimately culminates in significant anti-leukemic activity.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of this compound's effects.

Cell Viability Assay

This protocol is used to determine the cytotoxic effects of this compound on leukemia cells.

Caption: Workflow for determining cell viability after this compound treatment.

-

Cell Culture: Leukemia cell lines (e.g., MV4-11, THP-1) or primary patient-derived AML cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Seeding: Cells are seeded in 96-well plates at a predetermined density.

-

Treatment: Cells are treated with a range of this compound concentrations (e.g., 1 to 100 µM) or a vehicle control (e.g., DMSO).

-

Incubation: Plates are incubated for 24, 48, and 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Viability Assessment: A cell viability reagent (e.g., MTT, CellTiter-Glo) is added to each well according to the manufacturer's instructions.

-

Data Acquisition: The absorbance or luminescence is measured using a plate reader.

-

Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the log of the drug concentration.

Western Blot for Histone Methylation

This protocol is designed to assess the effect of this compound on the symmetric dimethylation of histone H4 at arginine 3 (H4R3me2s).

-

Cell Lysis: Leukemia cells treated with this compound or vehicle are harvested and lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Histone Extraction: Histones are extracted from the cell lysates, often using an acid extraction method.

-

Protein Quantification: The protein concentration of the histone extracts is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated on a high-percentage (e.g., 15%) polyacrylamide gel.

-

Protein Transfer: The separated proteins are transferred to a nitrocellulose or PVDF membrane (0.2 µm pore size is recommended for histones).

-

Blocking: The membrane is blocked with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for symmetric dimethylated H4R3 (H4R3me2s). A primary antibody against total Histone H3 or H4 should be used as a loading control.

-

Secondary Antibody Incubation: After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Apoptosis Assay via Flow Cytometry

This protocol quantifies the induction of apoptosis in leukemia cells following treatment with this compound.

-

Cell Treatment: Leukemia cells are treated with this compound or vehicle control for a specified duration (e.g., 48 hours).

-

Cell Harvesting: Both adherent and floating cells are collected to ensure all apoptotic cells are included in the analysis.

-

Washing: Cells are washed twice with cold PBS.

-

Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry Analysis: The stained cells are analyzed on a flow cytometer.

-

Annexin V-positive, PI-negative cells are considered early apoptotic.

-

Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.

-

In Vivo Xenograft Model of AML

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a murine xenograft model of AML.

Caption: General workflow for an in vivo AML xenograft study.

-

Animal Model: Immunodeficient mice (e.g., NOD/SCID gamma (NSG)) are used to prevent rejection of human cells.

-

Cell Implantation: Human AML cell lines (e.g., MV4-11) or patient-derived xenograft (PDX) cells are injected intravenously into the mice.

-

Engraftment Confirmation: Leukemia engraftment is monitored by periodic peripheral blood sampling and flow cytometry analysis for human CD45+ cells.

-

Treatment: Once engraftment is established, mice are randomized into treatment and control groups. This compound is administered via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives a vehicle.

-

Monitoring: Animal health, body weight, and tumor burden are monitored regularly.

-

Efficacy Endpoints: Treatment efficacy is assessed by measuring overall survival and quantifying the leukemic burden in the bone marrow, spleen, and peripheral blood at the end of the study.

Conclusion

The preliminary data for this compound in leukemia models are promising, demonstrating potent in vitro activity and a well-defined mechanism of action targeting the PRMT5 pathway. The provided experimental protocols offer a foundation for further investigation into the therapeutic potential of this compound. Future studies should focus on optimizing in vivo efficacy, exploring combination therapies, and identifying predictive biomarkers of response.

References

- 1. The dual epigenetic role of PRMT5 in acute myeloid leukemia: gene activation and repression via histone arginine methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The dual epigenetic role of PRMT5 in acute myeloid leukemia: gene activation and repression via histone arginine methylation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of HLCL-61 on Cancer Cell Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism and impact of HLCL-61, a first-in-class small-molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), on the proliferation of cancer cells. The data and protocols presented herein are primarily derived from a pivotal study in the field, providing a comprehensive resource for researchers investigating novel epigenetic therapies for cancer, particularly Acute Myeloid Leukemia (AML).

Core Concepts: this compound and its Target, PRMT5

This compound is a potent and selective inhibitor of PRMT5, an enzyme that plays a crucial role in epigenetic regulation by catalyzing the symmetric dimethylation of arginine residues on histone and non-histone proteins.[1][2] In the context of cancer, particularly AML, elevated PRMT5 activity has been shown to enhance leukemia growth. This compound intervenes in this process, demonstrating significant anti-leukemic activity.[1][2]

Quantitative Data Summary

The anti-proliferative effects of this compound have been quantified across various AML cell lines and patient-derived blasts. The following tables summarize the key findings regarding its efficacy in reducing cell viability.

| Cell Line/Sample | IC50 (µM) after 24-72 hours |

| MV4-11 | 14.12 |

| THP-1 | 16.74 |

| FLT3-WT Primary Blasts | 6.3 |

| FLT3-ITD Primary Blasts | 8.72 |

Signaling Pathway: The PRMT5-miR-29b-Sp1-FLT3 Cascade

This compound exerts its anti-proliferative effects by disrupting a key signaling cascade in AML. PRMT5, in complex with the transcription factor Sp1, epigenetically silences the tumor suppressor microRNA, miR-29b, through the dimethylation of histone H4 at arginine 3 (H4R3). The suppression of miR-29b leads to increased levels of its target, Sp1, which in turn promotes the transcription of Fms-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase often implicated in AML pathogenesis. This compound, by inhibiting PRMT5, reverses this process, leading to the re-expression of miR-29b, subsequent suppression of Sp1 and FLT3, and ultimately, a reduction in cancer cell proliferation.[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's impact on cancer cell proliferation.

Cell Culture and Reagents

-

Cell Lines: Human AML cell lines MV4-11 and THP-1 were maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Primary Samples: Primary AML blasts were cultured in RPMI 1640 with 20% FBS, 1% penicillin-streptomycin, and 1% L-glutamine.

-

This compound Preparation: this compound was dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which was then diluted in culture medium to the desired final concentrations for experiments.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 cells per well.

-

Treatment: Treat the cells with varying concentrations of this compound or DMSO (vehicle control) and incubate for 24, 48, and 72 hours.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

-

Incubation: Incubate the plate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 values are determined from the dose-response curves.

Western Blot Analysis for Histone Methylation and Protein Expression

This technique is used to detect specific proteins in a sample.

-

Cell Lysis: After treatment with this compound, harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate 20-30 µg of protein from each sample on a 12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against symmetric dimethylated H3R8, H4R3, total H3, total H4, Sp1, FLT3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptotic and necrotic cells.

-

Cell Treatment: Treat cells with this compound or DMSO for 48 hours.

-

Cell Harvesting: Harvest the cells and wash them twice with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Annexin V-positive, PI-negative cells are considered early apoptotic.

-

Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.

-

-

Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for assessing the impact of this compound on cancer cell proliferation.

References

Methodological & Application

Application Notes and Protocols for HLCL-61 In Vitro Experiments

Introduction

HLCL-61 is a potent, selective, and first-in-class small-molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1][2] It has demonstrated significant anti-leukemic activity in acute myeloid leukemia (AML) cells by modulating epigenetic pathways.[2][3] In AML cells, PRMT5 is part of a transcription repressor complex with Sp1 that silences microRNA-29b (miR-29b) through the dimethylation of histone H4 at arginine 3 (H4R3).[3] By inhibiting PRMT5, this compound leads to an increased expression of miR-29b, which subsequently suppresses the expression of Sp1 and FMS-like tyrosine kinase 3 (FLT3), key proteins in leukemia cell growth and survival. These application notes provide detailed protocols for in vitro studies of this compound, intended for researchers in oncology and drug development.

Data Presentation

Table 1: this compound IC₅₀ Values in AML Cell Lines and Patient Samples

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of this compound across various AML cell lines and patient-derived blast cells after 24-72 hours of treatment.

| Cell Type | IC₅₀ (µM) | Reference |

| MV4-11 | 14.12 | |

| THP-1 | 16.74 | |

| FLT3-WT Primary Blasts | 6.30 | |

| FLT3-ITD Primary Blasts | 8.72 | |

| Various AML Cell Lines | 7.21 - 21.46 | |

| Patient-Derived AML Samples | 3.98 - 8.72 |

Table 2: Observed In Vitro Effects of this compound

This table outlines the key biological effects observed following the treatment of AML cells with this compound.

| Experimental Readout | Cell Lines/Samples | Treatment Conditions | Observed Effect | Reference |

| Histone Methylation | AML Samples | - | Effective inhibition of symmetric arginine dimethylation (me2) of histones H3 and H4, starting at 12h and persisting after 48h. | |

| Apoptosis Induction | MV4-11, THP-1 | 48 hours | Dose-dependent increase in apoptosis. | |

| Myeloid Differentiation | THP-1, AML Patient Samples | 25-50 µM for 48 hours | Dose-dependent increase in CD11b expression, a marker for myeloid differentiation. | |

| Clonogenic Activity | MV4-11, THP-1, Patient Blasts | As low as 100 nM | Greater than 2.2-fold decrease in colony-forming ability compared to DMSO control. |

Experimental Protocols

Preparation of this compound Stock Solution

Proper preparation and storage of the this compound stock solution are critical for reproducible results.

-

Reconstitution : Dissolve this compound hydrochloride powder in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). Ensure complete dissolution through vortexing or sonication.

-

Storage : Aliquot the stock solution into single-use volumes to prevent repeated freeze-thaw cycles. Store aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).

-

Working Solution : On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the desired final concentrations using the appropriate cell culture medium. Ensure the final DMSO concentration in the culture medium does not exceed a level toxic to the cells (typically ≤ 0.1%).

Cell Viability Assay (MTT/MTS Assay)

This colorimetric assay measures cellular metabolic activity to determine cell viability and the cytotoxic effects of this compound.

-

Cell Seeding : Seed cells (e.g., MV4-11, THP-1) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.

-

Treatment : After allowing cells to adhere (for adherent lines) or stabilize (for suspension lines), treat them with a serial dilution of this compound (e.g., 1-100 µM). Include wells with medium only (background control) and cells treated with vehicle (DMSO) as a negative control.

-

Incubation : Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

-

Reagent Addition :

-

For MTT Assay : Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Afterwards, add 100 µL of solubilization solution (e.g., 40% DMF in 2% acetic acid with 16% SDS) to dissolve the formazan crystals.

-

For MTS Assay : Add 20 µL of MTS solution (containing PES) to each well and incubate for 1-4 hours at 37°C.

-

-

Data Acquisition : Measure the absorbance at the appropriate wavelength (570 nm for MTT, 490 nm for MTS) using a microplate reader.

-

Analysis : Subtract the background absorbance from all readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC₅₀ value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between live, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment : Seed cells in 6-well plates and treat with this compound at various concentrations for a specified duration (e.g., 48 hours). Include an untreated or vehicle-treated control.

-